molecular formula C24H31ClN2O B10829866 Cyclobutyl fentanyl hydrochloride CAS No. 2306827-56-3

Cyclobutyl fentanyl hydrochloride

Cat. No.: B10829866
CAS No.: 2306827-56-3
M. Wt: 399.0 g/mol
InChI Key: UMBMPZKCTUJNNA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of cyclobutyl fentanyl (hydrochloride) involves several steps. The general synthetic route for fentanyl analogs includes the following steps :

    Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing agent.

    Alkylation: The 4-anilinopiperidine is then alkylated with a phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.

Chemical Reactions Analysis

Cyclobutyl fentanyl (hydrochloride) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., alkyl halides). The major products formed from these reactions are various hydroxylated, reduced, and substituted metabolites .

Properties

CAS No.

2306827-56-3

Molecular Formula

C24H31ClN2O

Molecular Weight

399.0 g/mol

IUPAC Name

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclobutanecarboxamide;hydrochloride

InChI

InChI=1S/C24H30N2O.ClH/c27-24(21-10-7-11-21)26(22-12-5-2-6-13-22)23-15-18-25(19-16-23)17-14-20-8-3-1-4-9-20;/h1-6,8-9,12-13,21,23H,7,10-11,14-19H2;1H

InChI Key

UMBMPZKCTUJNNA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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